

# Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of Dasa-58

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## Compound of Interest

Compound Name: Dasa-58

Cat. No.: B15614701

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Welcome to the Technical Support Center for **Dasa-58**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo delivery and bioavailability of **Dasa-58**, a potent and selective activator of Pyruvate Kinase M2 (PKM2).

## Frequently Asked Questions (FAQs)

Q1: What is **Dasa-58** and what is its mechanism of action?

A1: **Dasa-58** is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis, and in many cancer cells, it is present in a less active dimeric form, which promotes anabolic processes that support tumor growth. **Dasa-58** promotes the formation of the more active tetrameric form of PKM2.[3] This activation shifts cancer cell metabolism away from anabolic pathways and towards energy production, leading to the inhibition of tumor growth and metastasis.[1] Specifically, **Dasa-58** has been shown to inhibit HIF-1 $\alpha$  and IL-1 $\beta$  expression and reduce lactate production.

Q2: What are the main challenges in the in vivo use of **Dasa-58**?

A2: The primary challenge for the in vivo application of **Dasa-58** is its poor aqueous solubility. It is practically insoluble in water and ethanol, which complicates the preparation of formulations suitable for parenteral and oral administration.[1] This poor solubility can lead to low and variable bioavailability, limiting its therapeutic efficacy in preclinical models.

Q3: Are there any established in vivo formulations for **Dasa-58**?

A3: Yes, there are some basic formulations reported for in vivo studies. For oral administration, a homogeneous suspension in carboxymethylcellulose-sodium (CMC-Na) has been used. For injection, a clear solution can be prepared using a co-solvent system, typically composed of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and an aqueous component like saline or ddH<sub>2</sub>O.[\[1\]](#)

Q4: What are the known pharmacokinetic parameters for **Dasa-58**?

A4: To date, specific pharmacokinetic parameters for **Dasa-58** (such as C<sub>max</sub>, T<sub>max</sub>, T<sub>1/2</sub>, and AUC) have not been extensively published in publicly available literature. However, pharmacokinetic data for a structurally similar and potent PKM2 activator, TEPP-46, have been reported and may serve as a preliminary reference. It is crucial to note that these values are for TEPP-46 and not **Dasa-58**, and pharmacokinetic profiles can vary significantly between different compounds.

Table 1: Pharmacokinetic Parameters of the PKM2 Activator TEPP-46 in Mice

Parameter	Value	Reference
AC50	92 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Oral Bioavailability	Good	<a href="#">[4]</a>
Clearance	Low	<a href="#">[4]</a>
Half-life (T <sub>1/2</sub> )	Long	<a href="#">[4]</a>
Volume of Distribution	Good	<a href="#">[4]</a>

Researchers should perform their own pharmacokinetic studies to determine the specific parameters for **Dasa-58** in their experimental models.

## Troubleshooting Guides

### Oral Formulation: Carboxymethylcellulose (CMC) Suspension

Issue: Compound precipitation or inconsistent dosing. Potential Cause & Solution:

- **Inadequate Suspension:** Ensure the **Dasa-58** powder is finely milled before suspension. Increase the viscosity by optimizing the CMC concentration (typically 0.5% to 2% w/v).<sup>[7]</sup>
- **Poor Wetting:** First, create a paste of the **Dasa-58** powder with a small amount of the vehicle before adding the rest of the volume. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can also improve wetting.<sup>[7]</sup>
- **Settling of Particles:** Always vortex the suspension vigorously immediately before each oral gavage to ensure a homogenous mixture and accurate dosing.<sup>[8]</sup>

Issue: Animal distress during or after gavage. Potential Cause & Solution:

- **Improper Gavage Technique:** Ensure personnel are properly trained in oral gavage techniques to prevent esophageal injury or aspiration. Use an appropriately sized and flexible gavage needle.
- **Formulation Irritation:** While CMC is generally well-tolerated, high concentrations of the compound or other excipients could cause local irritation. If distress is observed, consider reducing the concentration or exploring alternative, well-tolerated vehicles.<sup>[9]</sup>

## Injectable Formulation: DMSO/PEG300/Tween 80

Issue: Precipitation or cloudiness during preparation. Potential Cause & Solution:

- **Incorrect Order of Addition:** The order of solvent addition is critical. Always dissolve **Dasa-58** in DMSO first to create a stock solution. Then, add PEG300, followed by Tween 80, and finally, slowly add the aqueous component (saline or ddH<sub>2</sub>O) while vortexing.<sup>[10]</sup>
- **Rapid Addition of Aqueous Phase:** Adding the saline or water too quickly can cause the compound to precipitate out of the solution. Add the aqueous phase dropwise while continuously mixing.<sup>[10]</sup>
- **Low Temperature:** The solubility of **Dasa-58** may decrease at lower temperatures. Gently warming the solution (e.g., to 37°C) may aid in dissolution. However, the stability of **Dasa-58** at elevated temperatures should be considered.<sup>[9]</sup>

Issue: Phase separation or instability over time. Potential Cause & Solution:

- **Formulation Instability:** This type of formulation is often a supersaturated system and may not be stable for long periods. It is highly recommended to prepare the formulation fresh on the day of use.[\[10\]](#)[\[11\]](#)
- **Storage Conditions:** If short-term storage is unavoidable, store at a controlled room temperature and visually inspect for any signs of precipitation before use. Avoid refrigeration unless the stability at lower temperatures has been confirmed.[\[10\]](#)[\[12\]](#) Common signs of instability in parenteral formulations include changes in color, clarity, or the formation of precipitates.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Strategies to Improve Bioavailability

For compounds with poor solubility like **Dasa-58**, advanced formulation strategies can significantly enhance bioavailability.

Table 2: Advanced Formulation Strategies for Poorly Soluble Drugs

Strategy	Description	Key Advantages
Solid Dispersion	The drug is dispersed in an inert, water-soluble carrier at a solid state. <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>	Increases the surface area of the drug, improves wettability, and can create an amorphous form of the drug, all of which enhance dissolution. <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Self-Emulsifying Drug Delivery Systems (SEDDS)	Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a> <a href="#">[22]</a> <a href="#">[23]</a>	The drug is in a dissolved state, which bypasses the dissolution step in the GI tract, leading to improved absorption and bioavailability. <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a> <a href="#">[22]</a> <a href="#">[23]</a>
Nanosuspensions	Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.	The increased surface area due to the small particle size significantly enhances the dissolution rate.
Complexation with Cyclodextrins	The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule.	The hydrophilic exterior of the cyclodextrin complex improves the aqueous solubility of the drug.

## Experimental Protocols

### Protocol 1: Preparation of Dasa-58 Solid Dispersion by Solvent Evaporation

- **Selection of Carrier:** Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).
- **Dissolution:** Dissolve both **Dasa-58** and the chosen carrier in a common volatile solvent (e.g., a mixture of methanol and dichloromethane). Ensure complete dissolution.
- **Solvent Evaporation:** Remove the solvent using a rotary evaporator. A thin film of the solid dispersion will form on the wall of the flask.

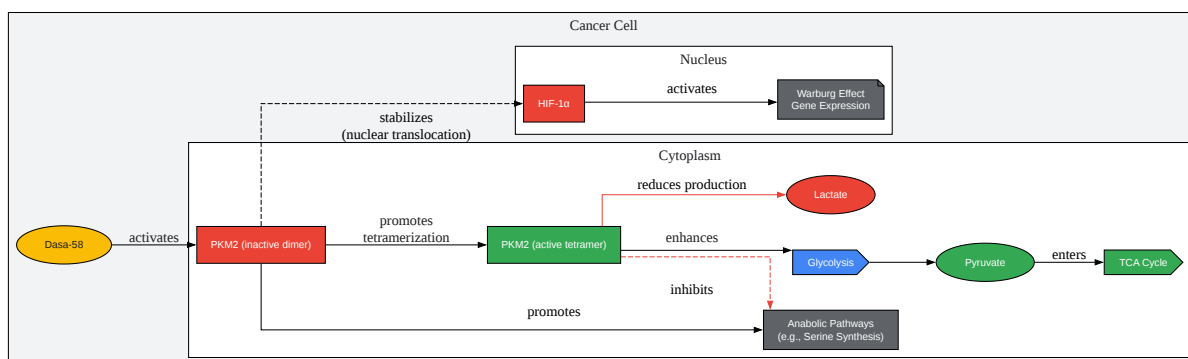
- **Drying:** Further dry the solid dispersion under a vacuum to remove any residual solvent.
- **Pulverization and Sieving:** Scrape the dried film and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
- **Characterization:** Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

## Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Dasa-58

- **Excipient Screening:** Determine the solubility of **Dasa-58** in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG400).
- **Phase Diagram Construction:** Construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
- **Formulation Preparation:** Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the ratios determined from the phase diagram. Dissolve the **Dasa-58** in this mixture with gentle heating and stirring until a clear solution is obtained.
- **Characterization:**
  - **Self-Emulsification Time:** Add a small amount of the SEDDS formulation to an aqueous medium and observe the time it takes to form a stable emulsion under gentle agitation.
  - **Droplet Size Analysis:** Determine the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
  - **In Vitro Dissolution:** Perform in vitro dissolution studies to assess the release of **Dasa-58** from the SEDDS formulation.

## Visualizations

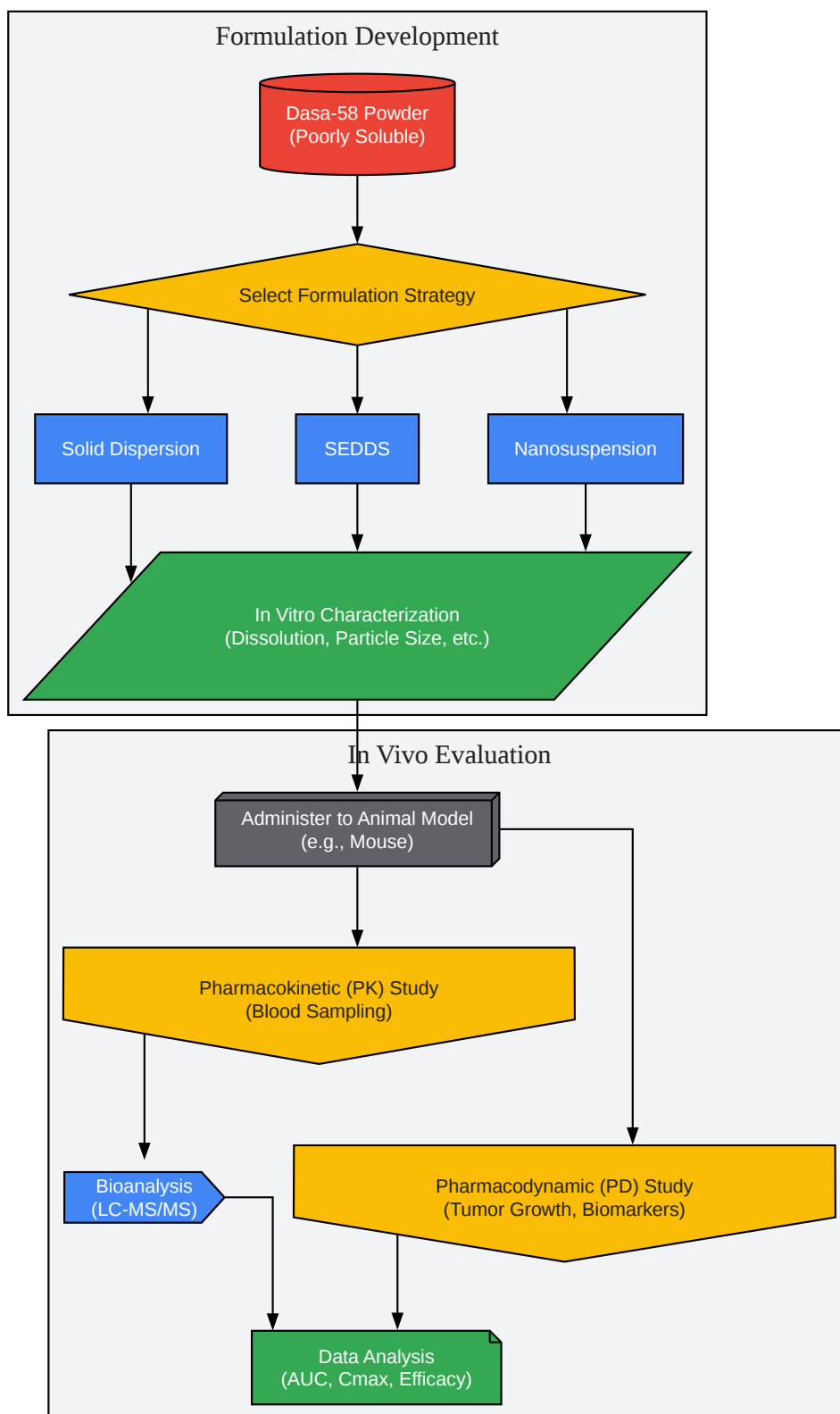
### Signaling Pathway of Dasa-58 Action



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Caption: **Dasa-58** activates PKM2 by promoting its tetrameric form, enhancing glycolysis and reducing anabolic pathways.

## Experimental Workflow for Improving Dasa-58 Bioavailability



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Caption: Workflow for developing and evaluating advanced formulations to enhance **Dasa-58** bioavailability.

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